REACTION_CXSMILES
|
C[Si](Cl)(C)C.BrCCBr.[CH:10]1(I)[CH2:14][CH2:13][CH2:12][CH2:11]1.[Cl:16][C:17]1[C:22](Cl)=[N:21][CH:20]=[CH:19][N:18]=1>CN(C)C(=O)C.[Zn].[Cu]I>[Cl:16][C:17]1[C:22]([CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:21][CH:20]=[CH:19][N:18]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrCCBr
|
Name
|
|
Quantity
|
5 g
|
Type
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reactant
|
Smiles
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C1(CCCC1)I
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C(C)=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
dichloro(1,1-bis(diphenylphosphinoferrocene))palladium(II)
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.66 mL
|
Type
|
reactant
|
Smiles
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ClC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
copper(I) iodide
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for an additional 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added dropwise over 15 min
|
Duration
|
15 min
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and saturated aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The resulting layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (1×)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×), saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CN=C1C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |